

Synthesis and Preparation of Diethylaluminum Chloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Diethyl aluminum chloride*

Cat. No.: *B8777299*

[Get Quote](#)

Foreword

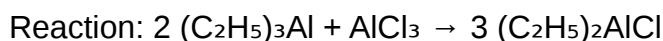
Diethylaluminum chloride (DEAC), a prominent organoaluminum compound, stands as a cornerstone in modern catalysis and organic synthesis. Its profound impact, particularly as a co-catalyst in Ziegler-Natta polymerization, has revolutionized the production of polyolefins, shaping the landscape of the polymer industry. Beyond its catalytic prowess, DEAC's utility as a potent Lewis acid and alkylating agent has rendered it an indispensable tool for synthetic chemists in the pharmaceutical and fine chemical sectors. This guide is crafted for researchers, scientists, and drug development professionals, offering an in-depth exploration of the synthesis, preparation, and handling of this highly reactive yet invaluable compound. We will delve into the fundamental reaction chemistry, provide detailed experimental protocols, and address the critical safety considerations inherent in working with such a pyrophoric material. Our objective is to furnish a document that is not merely a collection of procedures but a comprehensive resource that elucidates the causality behind experimental choices, empowering researchers to approach the synthesis and application of Diethylaluminum chloride with both confidence and a deep-seated understanding.

Physicochemical Properties and Structural Elucidation

Diethylaluminum chloride, systematically named chloro(diethyl)alumane, is a colorless to pale-yellow liquid that is highly reactive and pyrophoric, igniting spontaneously upon contact with air.

[1][2] It is typically handled and supplied as a solution in hydrocarbon solvents like hexanes or toluene to mitigate its pyrophoricity.[3]

Structure and Bonding: While often represented by the empirical formula $(C_2H_5)_2AlCl$, DEAC exists predominantly as a dimer, $[(C_2H_5)_2AlCl]_2$. In this dimeric structure, the aluminum centers are bridged by two chlorine atoms, forming a four-membered Al-Cl-Al-Cl ring.[4] This arrangement allows each aluminum atom to achieve a more stable, tetrahedral coordination geometry. Unlike triethylaluminum, which features bridging ethyl groups, the halide bridges in DEAC are thermodynamically favored.[5]


Property	Value	Reference(s)
CAS Number	96-10-6	[4]
Molecular Formula	$C_4H_{10}AlCl$	[2]
Molar Mass	120.56 g/mol	[2]
Appearance	Colorless liquid	[4]
Density	~0.96 g/cm ³	[4]
Melting Point	-74 °C	[4]
Boiling Point	125-126 °C @ 50 mmHg	[4]
Solubility	Reacts violently with water and protic solvents. Soluble in aromatic and saturated aliphatic hydrocarbons.	[3][4]

Core Synthesis Methodologies and Reaction Mechanisms

The industrial production and laboratory-scale synthesis of Diethylaluminum chloride are dominated by the redistribution (comproportionation) reaction. However, other viable routes have also been developed.

The Redistribution Reaction: Triethylaluminum and Aluminum Chloride

The most common and economically viable method for producing DEAC is the redistribution reaction between triethylaluminum (TEAL) and anhydrous aluminum chloride (AlCl_3).^[4] This reaction allows for the precise tuning of the alkyl-to-chloride ratio.

This reaction is an equilibrium process. The position of the equilibrium is influenced by the stoichiometry of the reactants. By adjusting the molar ratio of TEAL to AlCl_3 , other ethylaluminum chlorides, such as ethylaluminum dichloride (EADC, EtAlCl_2) and ethylaluminum sesquichloride (EASC, $\text{Et}_3\text{Al}_2\text{Cl}_3$), can also be synthesized. The reaction is typically driven to completion by utilizing the precise 2:1 stoichiometry to favor the formation of DEAC.

Thermodynamic and Mechanistic Considerations: The redistribution of ligands on aluminum centers is a facile process. The mechanism is believed to involve the formation of bridged intermediates, similar to the dimeric structure of DEAC itself, which facilitates the exchange of alkyl and halide groups. The reaction is exothermic, and careful temperature control is necessary, especially on a large scale, to prevent runaway reactions and the formation of byproducts.

Caption: Equilibrium in the synthesis of DEAC.

Alternative Synthetic Routes

While the redistribution reaction is predominant, other methods for DEAC synthesis exist:

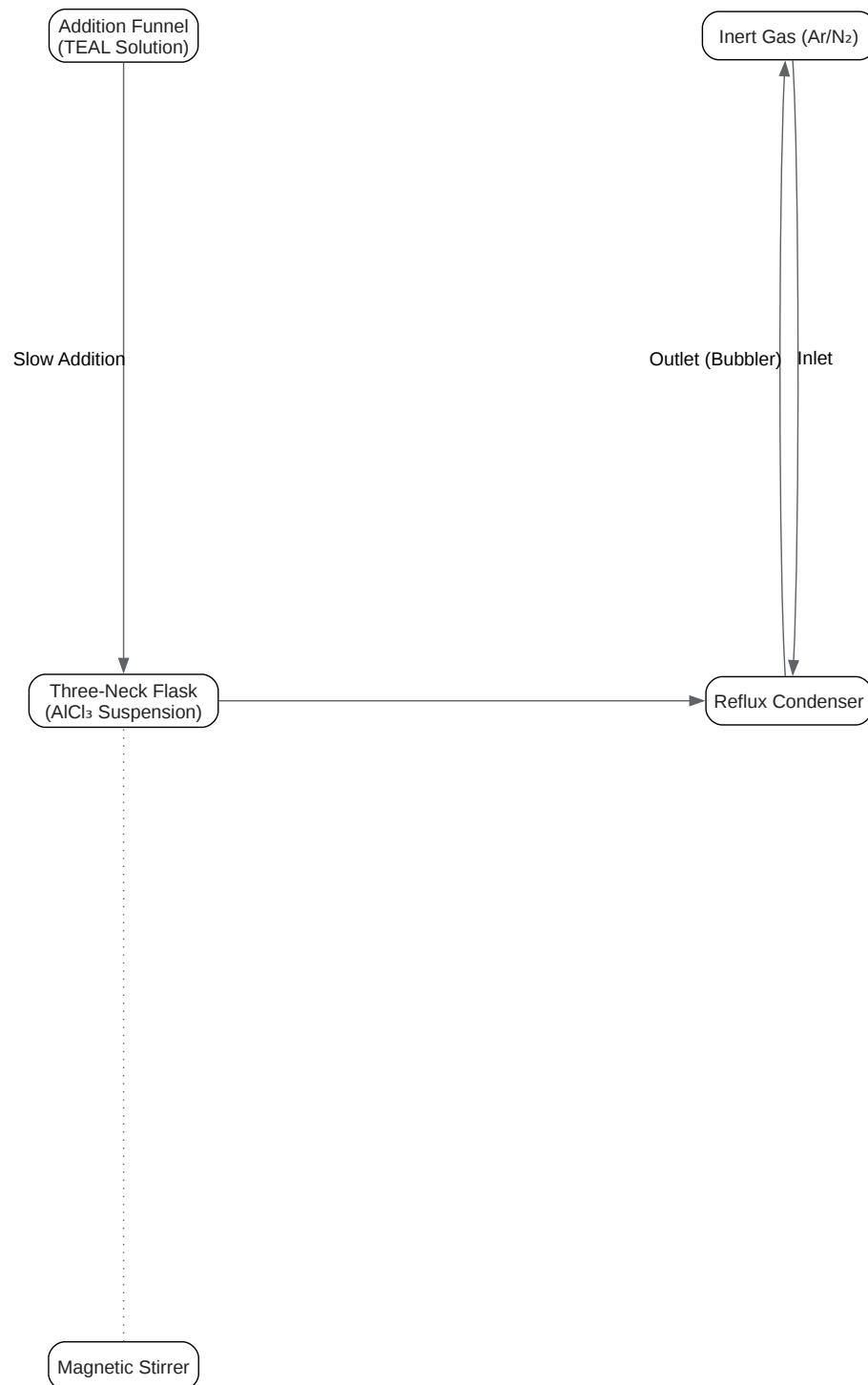
- From Ethylaluminum Sesquichloride: DEAC can be produced by the reduction of ethylaluminum sesquichloride with sodium.^[4]
 - $2 (\text{C}_2\text{H}_5)_3\text{Al}_2\text{Cl}_3 + 3 \text{ Na} \rightarrow 3 (\text{C}_2\text{H}_5)_2\text{AlCl} + \text{Al} + 3 \text{ NaCl}$
- Reaction with HCl: The controlled reaction of triethylaluminum with hydrochloric acid can also yield DEAC.^[4]
 - $(\text{C}_2\text{H}_5)_3\text{Al} + \text{HCl} \rightarrow (\text{C}_2\text{H}_5)_2\text{AlCl} + \text{C}_2\text{H}_6$

- Using Zinc Reagents: Older methods, still viable for laboratory scale, involve the reaction of an ethyl-zinc halide with aluminum trichloride in an inert hydrocarbon solvent.[6]
 - $2 \text{C}_2\text{H}_5\text{ZnX} + \text{AlCl}_3 \rightarrow (\text{C}_2\text{H}_5)_2\text{AlCl} + 2 \text{ZnXCl}$ (where X = Cl, Br, I)

Experimental Protocols

Extreme caution must be exercised during the synthesis of DEAC due to its pyrophoric nature. All operations must be conducted under a dry, inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.

Laboratory-Scale Synthesis via Redistribution

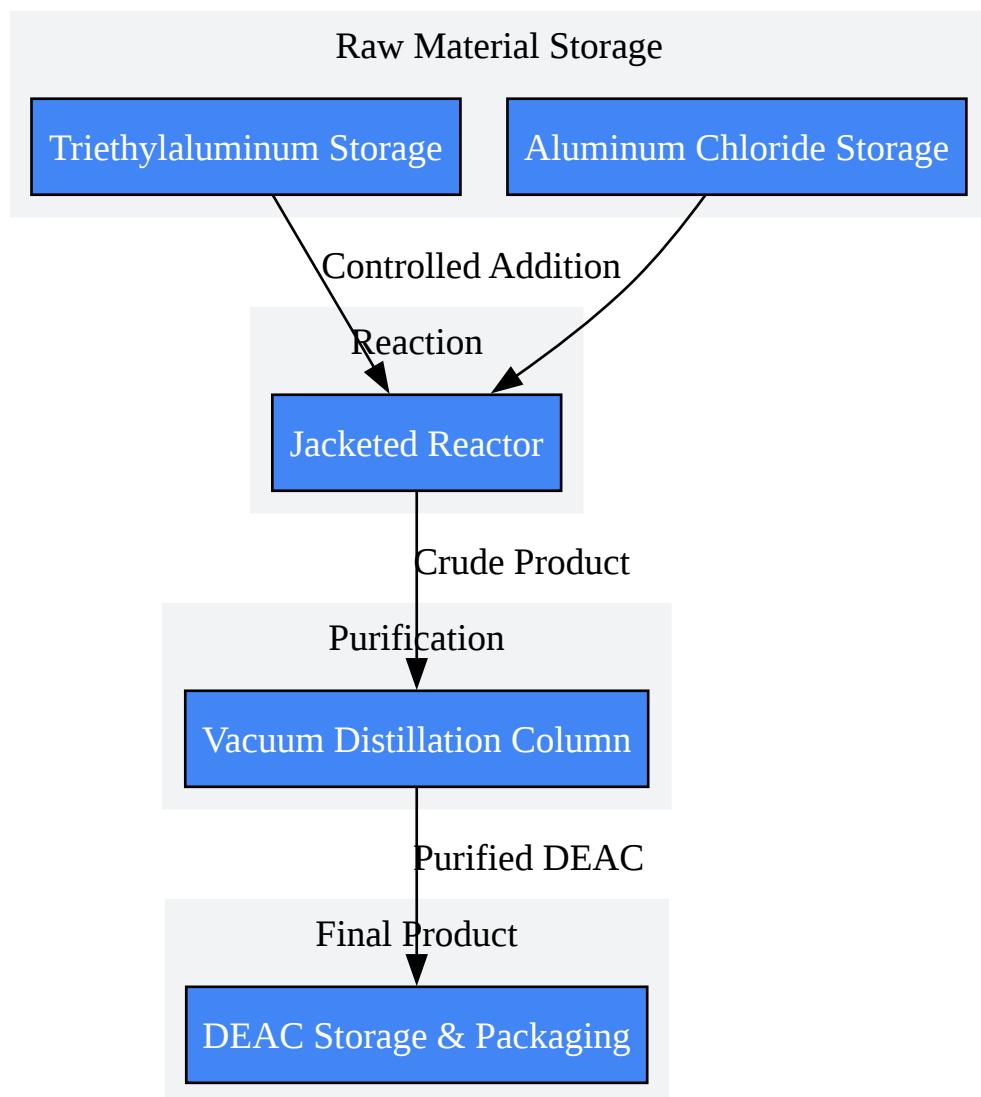

This protocol describes the synthesis of DEAC from commercially available triethylaluminum and aluminum chloride.

Materials and Equipment:

- Three-neck round-bottom flask, oven-dried
- Magnetic stirrer and stir bar
- Reflux condenser with an inert gas inlet/outlet (bubbler)
- Addition funnel, pressure-equalizing
- Septa and needles for reagent transfer
- Schlenk line or glovebox for inert atmosphere
- Anhydrous triethylaluminum (TEAL) solution in hexanes (e.g., 1.0 M)
- Anhydrous aluminum chloride (AlCl_3), finely powdered
- Anhydrous hydrocarbon solvent (e.g., hexanes or toluene)

Step-by-Step Procedure:

- **Apparatus Setup:** Assemble the three-neck flask with the magnetic stirrer, reflux condenser, and addition funnel. Flame-dry the entire apparatus under vacuum and backfill with inert gas. Maintain a positive pressure of inert gas throughout the experiment.
- **Reagent Preparation:** In the addition funnel, prepare a solution of triethylaluminum (2 molar equivalents) in anhydrous solvent. In the reaction flask, suspend anhydrous aluminum chloride (1 molar equivalent) in the anhydrous solvent.
- **Reaction:** Cool the aluminum chloride suspension in an ice bath. Slowly add the triethylaluminum solution from the addition funnel to the stirred suspension over 1-2 hours. A mild exotherm is expected; maintain the reaction temperature below 25°C.
- **Reaction Completion:** After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours to ensure the reaction goes to completion.
- **Purification (Optional):** The resulting solution of DEAC is often used directly. If neat DEAC is required, the solvent can be removed under reduced pressure. For higher purity, fractional distillation under reduced pressure can be performed. DEAC has a boiling point of 125-126 °C at 50 mmHg.[4]


[Click to download full resolution via product page](#)

Caption: Laboratory setup for DEAC synthesis.

Industrial Production Outline

Industrial production of DEAC is typically carried out in a batch or semi-batch process in stainless steel reactors.

- Reactor Charging: Anhydrous solvent and powdered aluminum chloride are charged to a nitrogen-purged reactor.
- TEAL Addition: Triethylaluminum is added at a controlled rate to the stirred suspension. The reactor temperature is carefully monitored and controlled using cooling jackets due to the exothermic nature of the reaction.
- Digestion: The mixture is held at a specific temperature for a period to ensure complete reaction.
- Filtration: If necessary, the product mixture is filtered to remove any unreacted aluminum chloride or other solids.
- Distillation: The solvent is removed, and the crude DEAC is purified by vacuum distillation.
- Packaging: The purified DEAC is transferred to specialized containers under a nitrogen blanket for storage and transport.

[Click to download full resolution via product page](#)

Caption: Simplified industrial process flow for DEAC production.

Analytical Characterization

Confirming the identity and purity of the synthesized DEAC is crucial. A combination of titration and spectroscopic methods is typically employed.

Titration Methods

a) Determination of Aluminum Content (Complexometric Titration):

The aluminum content can be determined by a complexometric back-titration.

- Sample Preparation: Under an inert atmosphere, carefully weigh a sample of DEAC and quench it by slowly adding it to a cooled (0°C) solution of isopropanol in hexane. After the initial vigorous reaction subsides, slowly add water to complete the hydrolysis to aluminum hydroxide. Acidify with nitric acid to dissolve the precipitate.
- Titration: Add a known excess of a standardized EDTA solution to the sample. Adjust the pH to ~4.7 with an acetate buffer. The excess EDTA is then back-titrated with a standardized zinc sulfate or copper sulfate solution using a suitable indicator (e.g., xylenol orange or a Cu-ion selective electrode).[5]

b) Determination of Chloride Content (Volhard Method):

The chloride content can be determined using the Volhard method, which is a back-titration.

- Sample Preparation: Hydrolyze a weighed sample of DEAC as described above.
- Titration: To the acidified solution, add a known excess of standardized silver nitrate (AgNO_3) solution to precipitate all chloride ions as AgCl . Add a small amount of nitrobenzene to coat the AgCl precipitate and prevent its reaction with the titrant. Add a ferric ammonium sulfate indicator and titrate the excess AgNO_3 with a standardized potassium thiocyanate (KSCN) solution until a persistent reddish-brown color of the $\text{Fe}(\text{SCN})^{2+}$ complex appears.[1][7]

Spectroscopic Analysis (NMR)

NMR spectroscopy is a powerful tool for structural confirmation. Samples must be prepared in anhydrous deuterated solvents (e.g., C_6D_6 or CDCl_3) in an inert atmosphere.

- ^1H NMR: The proton NMR spectrum of DEAC is expected to show a quartet for the methylene ($-\text{CH}_2-$) protons and a triplet for the methyl ($-\text{CH}_3$) protons, characteristic of an ethyl group. The chemical shifts may vary slightly depending on the solvent and concentration.
- ^{13}C NMR: The carbon NMR spectrum will show two distinct signals corresponding to the methylene and methyl carbons.

Note: While NMR is an excellent qualitative tool, obtaining precise, universally cited chemical shift data for DEAC is challenging due to its reactive nature and tendency to exist in equilibrium with other species in solution. Researchers should compare their spectra to those of starting materials and related compounds.

Safety, Handling, and Storage

DEAC is a highly hazardous material and must be handled with extreme care.

- Pyrophoricity: DEAC ignites spontaneously on contact with air. All handling must be done under a dry, inert atmosphere.[\[3\]](#)
- Reactivity with Water: It reacts violently with water, releasing flammable ethane gas and corrosive hydrogen chloride.[\[3\]](#)
- Corrosivity: DEAC and its hydrolysis products are corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[\[8\]](#)

Personal Protective Equipment (PPE):

- Flame-resistant lab coat
- Chemical splash goggles and a face shield
- Chemically resistant gloves (e.g., neoprene or butyl rubber over nitrile)

Handling and Storage:

- Store DEAC in tightly sealed containers under a positive pressure of dry, inert gas.
- Store in a cool, dry, well-ventilated area away from sources of ignition, water, and incompatible materials (e.g., acids, alcohols, oxidizing agents).[\[3\]](#)
- Use syringe and cannula techniques for transferring solutions.
- Never work alone when handling pyrophoric reagents.[\[8\]](#)

Spill and Emergency Procedures:

- Do NOT use water or a carbon dioxide fire extinguisher.
- Small spills can be smothered with dry sand, powdered limestone, or a Class D fire extinguisher.
- In case of skin contact, immediately flush with copious amounts of water and seek medical attention.[\[3\]](#)

Quenching and Disposal:

- Unused or residual DEAC must be quenched before disposal.
- Slowly add the DEAC solution to a stirred, cooled (0°C) solution of a less reactive alcohol like isopropanol in an inert solvent (e.g., hexane).
- Once the initial reaction subsides, a 1:1 mixture of isopropanol/water can be slowly added, followed by the slow addition of water to complete the quenching.[\[9\]](#)
- The resulting aqueous solution should be neutralized before disposal according to local regulations.

Conclusion

The synthesis of Diethylaluminum chloride, while demanding due to its hazardous nature, is a well-established process crucial for various chemical industries. The redistribution reaction between triethylaluminum and aluminum chloride remains the most efficient and widely used method. A thorough understanding of the reaction mechanism, meticulous adherence to inert atmosphere techniques, and a profound respect for the compound's reactivity are paramount for its safe and successful preparation. This guide provides the foundational knowledge and practical protocols to empower researchers in their endeavors involving this potent and versatile organoaluminum reagent. Continued innovation in catalyst design and synthetic methodologies will undoubtedly further expand the applications of DEAC, reinforcing its significance in the landscape of modern chemistry.

References

- Olefin Polymerization with Ziegler-Natta Catalyst. (2023, June 30). Chemistry LibreTexts. [\[Link\]](#)

- Ziegler-Natta Catalyst: Preparation, Reaction Mechanism. (2023, December 27). Science Info. [\[Link\]](#)
- Diethylaluminium chloride. In Wikipedia. [\[Link\]](#)
- Common Standard Operating Procedure for Quenching and Disposal of Pyrophoric Materials. (n.d.). University of Nebraska-Lincoln. [\[Link\]](#)
- Material Safety Data Sheet - Diethylaluminum chloride, 1M solution in hexanes. (n.d.). Cole-Parmer. [\[Link\]](#)
- DIETHYLALUMINUM CHLORIDE. (n.d.). precisionFDA. [\[Link\]](#)
- Determination of chloride content in aluminium chloride by titration. (2022, February 11). Chemistry Stack Exchange. [\[Link\]](#)
- Diethylaluminum chloride. (n.d.). PubChem. [\[Link\]](#)
- Bos, H. (1959). A process for the preparation of diethylaluminium chloride (U.K.).
- Ziegler–Natta c
- Organoaluminium chemistry. In Wikipedia. [\[Link\]](#)
- Pyrophorics - Aluminum alkyls - Standard Operating Procedure. (2012, December 14). University of California, Santa Barbara. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. youtube.com [youtube.com]
- 2. lookchem.com [lookchem.com]
- 3. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Diethylaluminum chloride | C4H10AlCl | CID 7277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. DEAC Diethylaluminum chloride [nouryon.com]
- 9. thieme-connect.com [thieme-connect.com]

- To cite this document: BenchChem. [Synthesis and Preparation of Diethylaluminum Chloride: A Comprehensive Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8777299#synthesis-and-preparation-of-diethyl-aluminum-chloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com